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Abstract
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a well-validated

target in oncology.[1][2] Dysregulation of the c-Met signaling pathway, through gene

amplification, mutation, or overexpression, is implicated in the pathogenesis and progression of

numerous human cancers, including those of the lung, stomach, and kidney.[1][2] EMD
1204831 has emerged as a potent and highly selective small-molecule inhibitor of c-Met,

demonstrating significant anti-tumor activity in preclinical models.[1] This technical guide

provides a comprehensive overview of EMD 1204831, detailing its mechanism of action,

biochemical and cellular activity, and preclinical efficacy. The information presented herein is

intended to support further investigation and development of c-Met targeted therapies.

Introduction to c-Met Signaling
The c-Met receptor and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal

cellular processes such as embryonic development and tissue regeneration. However, aberrant

activation of the HGF/c-Met axis can drive tumorigenesis by promoting cell proliferation,

survival, migration, and invasion. Upon HGF binding, c-Met undergoes dimerization and

autophosphorylation of key tyrosine residues within its kinase domain, initiating a cascade of

downstream signaling events through pathways such as RAS/MAPK and PI3K/AKT.
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EMD 1204831: Mechanism of Action and Selectivity
EMD 1204831 is an ATP-competitive inhibitor that selectively binds to the c-Met tyrosine

kinase, thereby blocking its phosphorylation and subsequent activation of downstream

signaling pathways. This inhibition leads to the suppression of c-Met-driven cancer cell

proliferation and survival.

Biochemical Activity
EMD 1204831 demonstrates potent inhibition of c-Met kinase activity in biochemical assays.

The half-maximal inhibitory concentration (IC50) has been determined to be in the low

nanomolar range, highlighting its strong affinity for the target.

Target IC50 (nmol/L) Reference

c-Met 9

c-Met (enzymatic) 12

Kinase Selectivity Profile
A critical attribute of a therapeutic kinase inhibitor is its selectivity. EMD 1204831 has been

profiled against a large panel of human kinases and has shown exceptional selectivity for c-

Met. This high degree of selectivity minimizes the potential for off-target effects, which can

contribute to toxicity.

Kinase
% Inhibition at 10

µM
IC50 (nM) Reference

c-Met >80% 9

Other 241 kinases <50% >3000

Data represents a summary from a kinase panel screening. For a comprehensive list of all

kinases tested, refer to the source material.

In Vitro Cellular Activity
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EMD 1204831 effectively inhibits c-Met phosphorylation and downstream signaling in various

cancer cell lines. This leads to a reduction in cell viability and proliferation in a dose-dependent

manner.

Inhibition of c-Met Phosphorylation
The inhibitory effect of EMD 1204831 on c-Met phosphorylation has been demonstrated in

cancer cell lines with both HGF-dependent and HGF-independent c-Met activation.

Cell Line c-Met Activation
IC50 for p-c-Met

Inhibition (nmol/L)
Reference

A549 HGF-dependent 15

EBC-1
Ligand-independent

(gene amplification)

Not explicitly stated

for EMD 1204831, but

inhibition was shown.

Anti-proliferative Effects
The inhibition of c-Met signaling by EMD 1204831 translates to anti-proliferative effects in c-

Met-dependent cancer cell lines.

Cell Line IC50 for Cell Viability (µM) Reference

MKN-45 (gastric cancer)

Data on inhibition of metabolic

activity, specific IC50 not

provided.

In Vivo Preclinical Efficacy
The anti-tumor activity of EMD 1204831 has been evaluated in murine xenograft models using

human cancer cell lines. These studies have shown that oral administration of EMD 1204831
leads to significant tumor growth inhibition and even regression.

Xenograft Tumor Models
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EMD 1204831 has demonstrated efficacy in various xenograft models, irrespective of the mode

of c-Met activation (HGF-dependent or independent).

Xenograft

Model

c-Met Activation

Mechanism

Dose and

Schedule
Outcome Reference

Hs746T (gastric

cancer)

c-Met gene

amplification

3, 10, 30, or 100

mg/kg (single

dose)

Dose-dependent

inhibition of c-

Met

phosphorylation

and downstream

signaling

Hs746T (gastric

cancer)

c-Met gene

amplification

Doses as low as

6 mg/kg/d (per

os)

Complete tumor

regressions

U87-MG

(glioblastoma)

Autocrine HGF

expression

Doses as low as

6 mg/kg/d (per

os)

Complete tumor

regressions

TPR-Met-

transformed

mouse

fibroblasts

Oncogenic Met

fusion protein

Doses as low as

6 mg/kg/d (per

os)

Complete tumor

regressions

Importantly, EMD 1204831 was well-tolerated in these preclinical models, with no significant

weight loss observed during treatment.

Experimental Protocols
Kinase Inhibition Assay
The inhibitory activity of EMD 1204831 against c-Met and other kinases was assessed using a

biochemical flash-plate assay. This typically involves a recombinant kinase, a substrate (e.g., a

biotinylated peptide), and [γ-33P]-labeled ATP. The amount of incorporated radiolabel into the

substrate is measured to determine kinase activity. The IC50 value is calculated from the dose-

response curve of the inhibitor.
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Cell-Based c-Met Phosphorylation Assay
To measure the inhibition of c-Met phosphorylation in cells, cancer cell lines are treated with

varying concentrations of EMD 1204831. For HGF-dependent models, cells are stimulated with

HGF. Cell lysates are then prepared and subjected to Western blotting or ELISA using

antibodies specific for phosphorylated c-Met and total c-Met. The ratio of phosphorylated to

total c-Met is quantified to determine the extent of inhibition.

Cell Viability Assay
The effect of EMD 1204831 on cell viability is commonly assessed using assays that measure

metabolic activity, such as the MTT or WST-1 assay. Cells are seeded in multi-well plates and

treated with a range of inhibitor concentrations for a specified period. The absorbance, which

correlates with the number of viable cells, is then measured to determine the IC50 value.

In Vivo Xenograft Studies
Human cancer cells are subcutaneously implanted into immunocompromised mice. Once

tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

EMD 1204831 is administered orally at specified doses and schedules. Tumor volume is

measured regularly using calipers. At the end of the study, tumors may be excised for

pharmacodynamic analysis of target inhibition (e.g., c-Met phosphorylation).

Visualizations
c-Met Signaling Pathway and Inhibition by EMD 1204831
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Caption: c-Met signaling and inhibition by EMD 1204831.

Experimental Workflow for In Vivo Xenograft Study
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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